molecular formula C7H9NO2 B13163115 3-Amino-1-(furan-2-yl)propan-1-one

3-Amino-1-(furan-2-yl)propan-1-one

Cat. No.: B13163115
M. Wt: 139.15 g/mol
InChI Key: PNZQRUGPAVHCNQ-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)propan-1-one is a β-aminoketone derivative featuring a furan-2-yl substituent and a primary amine group at the β-position.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2

InChI Key

PNZQRUGPAVHCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with nitromethane to form 2-nitro-1-(furan-2-yl)ethanol, which is then reduced to 2-amino-1-(furan-2-yl)ethanol. This intermediate can be further reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as whole-cell biocatalysts, has been explored for the asymmetric reduction of related compounds, providing an environmentally friendly and efficient method for production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-(furan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Spectral/Activity Data Reference
3-Amino-1-(furan-2-yl)propan-1-one Furan-2-yl, β-amino group C₇H₉NO₂ N/A N/A
1-(2-Aminophenyl)-3-(furan-2-yl)-3-hydroxypropan-1-one (4q) 2-Aminophenyl, hydroxyl group C₁₃H₁₃NO₃ N/A IR: 3460 cm⁻¹ (OH), 1615 cm⁻¹ (C=O); LC-MS: m/z 231.09
3-Amino-1-(furan-2-yl)-1H-benzo[f]chromene-2-carbonitrile (5t) Benzo[f]chromene, cyano group C₂₀H₁₃BrN₂O 225–227 IR: 2174 cm⁻¹ (CN); HRMS: 377.0283 [M+H]+
1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(4-nitrophenylamino)propan-1-one (Compound 21) 4-Chlorophenyl, 4-nitrophenylamino group C₂₀H₁₆ClN₃O₄ N/A Androgen receptor modulator (IC₅₀ not reported)
3-Amino-1-(1H-benzimidazol-1-yl)propan-1-one derivatives Benzimidazole substituent C₁₀H₁₁N₃O N/A Synthesized via Mannich reaction; antitubercular activity noted
(3R)-3-Amino-1-[4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(furan-2-yl)propan-1-one Quinazolinyl-piperazinyl, fluoro, methoxy C₂₇H₂₈FN₇O₄ N/A IC₅₀ = 90.0 (complement factor D inhibition)

Spectral and Physicochemical Comparisons

  • IR spectroscopy: The presence of NH₂ (3454–3349 cm⁻¹) and C=O (1615–1650 cm⁻¹) groups is consistent across analogs, while cyano (2174 cm⁻¹) or hydroxyl (3460 cm⁻¹) groups differentiate specific derivatives .
  • Melting points : Furan-containing chromene derivatives (e.g., 5t) exhibit higher melting points (225–227°C) due to extended conjugation and crystallinity .

Biological Activity

3-Amino-1-(furan-2-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, an amino group, and a ketone functional group. Its molecular formula is C7H9NO2C_7H_9NO_2, with a molecular weight of approximately 153.18 g/mol. The presence of the furan ring contributes to its reactivity and biological activity, enabling interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The compound's ability to inhibit the growth of microorganisms suggests potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1410

Anticancer Activity

The compound has also shown promising anticancer properties . In vitro studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug (Cisplatin) IC50 (µM)
MDA-MB-23125<0.068
HepG230<0.068
K-56220<0.068

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.
  • Apoptosis Induction : It can activate apoptotic pathways in cancer cells, promoting cell death through mechanisms such as DNA fragmentation and mitochondrial disruption.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, contributing to its therapeutic effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that the compound significantly inhibited the growth of resistant strains, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Activity

In another investigation focusing on the anticancer properties, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

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